![molecular formula C11H12N2O2 B1523433 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione CAS No. 154121-40-1](/img/structure/B1523433.png)
3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione
Descripción general
Descripción
“3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione” is a chemical compound with the molecular weight of 204.23 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 4-aminobenzyl group .Chemical Reactions Analysis
The pyrrolidine ring in “3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione” is a powder at room temperature . It has a molecular weight of 204.23 . The compound’s IUPAC name is "3-(4-aminobenzyl)-2,5-pyrrolidinedione" .Aplicaciones Científicas De Investigación
Drug Discovery
- Application : Pyrrolidine-2,5-dione derivatives are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The synthesis of these compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
Antibacterial Compounds
- Application : Some pyrrolidine-2,5-dione derivatives have shown biological activity against Gram-negative bacteria .
- Methods : These compounds were synthesized from N-hydroxysuccinimide using some chemical tools .
- Results : Compounds decreased the growth of Gram-negative bacteria .
Anticonvulsant and Antinociceptive Activities
- Application : Some 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids have shown anticonvulsant and antinociceptive activities .
- Methods : These compounds were synthesized and their activities were evaluated in vivo in animal models using MES, scPTZ .
- Results : Compounds with a 4-CH3 substituent and 2-OCH3 showed the highest inhibition rates .
Inhibitory Activity on Carbonic Anhydrase
- Application : Some 3-chloro-1-aryl pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases .
- Methods : The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn afforded compounds by reaction with thionyl chloride (SOCl2) .
- Results : The compounds showed inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
The pyrrolidine ring, a key feature of “3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could explore the influence of steric factors on biological activity and the structure–activity relationship of the studied compounds .
Propiedades
IUPAC Name |
3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLPZOXJHHXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione | |
CAS RN |
154121-40-1 | |
| Record name | 3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



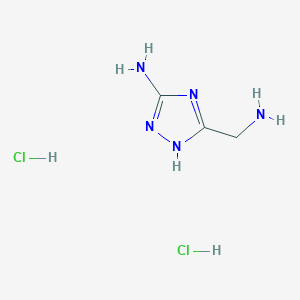

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)

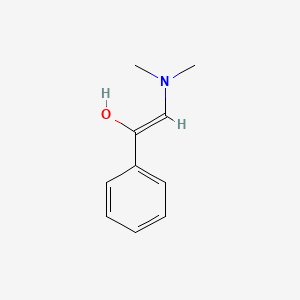
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
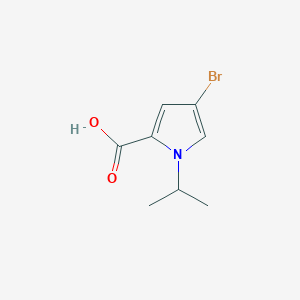
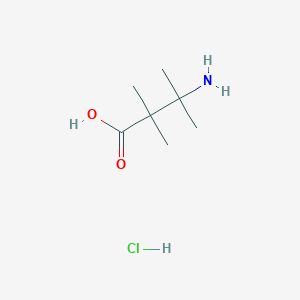
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)
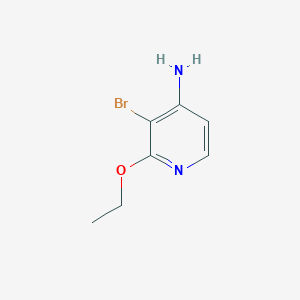
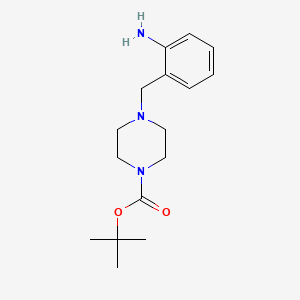
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)